(Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K
Description
(Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K is a synthetic galanin analog designed to modulate anticonvulsant activity through systemic delivery. Its structure includes:
- N-terminal sarcosine (Sar): Enhances metabolic stability and resistance to enzymatic degradation .
- Core peptide sequence (WTLNSAGYLLGPKK): Derived from galanin, targeting galanin receptors (GalR1/GalR2) implicated in seizure modulation .
- C-terminal lauroyl (C12) modification: A lysine residue conjugated to a 12-carbon lauroyl chain, increasing lipophilicity to improve blood-brain barrier penetration .
Key physicochemical properties from experimental data include:
Properties
Molecular Formula |
C100H165N23O23 |
|---|---|
Molecular Weight |
2057.5 g/mol |
IUPAC Name |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(dodecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C100H165N23O23/c1-11-12-13-14-15-16-17-18-19-38-82(128)107-46-29-25-36-71(90(135)113-69(87(105)132)33-22-26-43-101)115-91(136)70(34-23-27-44-102)114-92(137)72(35-24-28-45-103)116-98(143)79-37-30-47-123(79)84(130)56-110-89(134)73(48-59(2)3)117-93(138)74(49-60(4)5)118-95(140)76(51-64-39-41-66(126)42-40-64)112-83(129)55-109-88(133)62(8)111-97(142)78(58-124)121-96(141)77(53-81(104)127)119-94(139)75(50-61(6)7)120-100(145)86(63(9)125)122-99(144)80(146-85(131)57-106-10)52-65-54-108-68-32-21-20-31-67(65)68/h20-21,31-32,39-42,54,59-63,69-80,86,106,108,124-126H,11-19,22-30,33-38,43-53,55-58,101-103H2,1-10H3,(H2,104,127)(H2,105,132)(H,107,128)(H,109,133)(H,110,134)(H,111,142)(H,112,129)(H,113,135)(H,114,137)(H,115,136)(H,116,143)(H,117,138)(H,118,140)(H,119,139)(H,120,145)(H,121,141)(H,122,144)/t62-,63+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,86-/m0/s1 |
InChI Key |
MNPLGRICQVXCSX-IUVNOECISA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Analogous compounds differ primarily in acyl chain length or substitution type (Table 1). Data from Table 2 in and highlight trends:
| Analog | Acyl Chain/Polar Group | HPLC Retention Time (min) | α-Helix Content | Calculated log D | Serum Stability (t½, hours) |
|---|---|---|---|---|---|
| Gal-(K)4 | None (unmodified) | 15.13 ± 0.42 | 14% | - | - |
| Gal-B2-C8 | Octanoyl (C8) | 20.13 ± 0.17 | 9% | - | - |
| Gal-B2-C10 | Decanoyl (C10) | 21.49 ± 0.05 | 6% | - | - |
| Gal-B2-C12 | Lauroyl (C12) | 22.51 ± 0.03 | 16% | ~1.24* | ~9.3* |
| Gal-B2-C14 | Myristoyl (C14) | 23.76 ± 0.18 | 16% | - | - |
| Gal-B2 (C16) | Palmitoyl (C16) | 25.84 ± 0.10 | 23% | 1.24 ± 0.02 | 9.3 |
| Gal-B2-MPEG4 | MPEG4 (polar group) | 17.52 ± 0.03 | 18% | - | - |
*Data inferred from C16 analog in ; C12 likely has slightly lower log D due to shorter chain.
Key Observations :
- α-Helix Content : Shorter chains (C8, C10) disrupt secondary structure (6–9% α-helix), while C12–C16 analogs stabilize it (16–23%), likely improving receptor interaction .
- Serum Stability : Palmitoyl (C16) analog shows t½ = 9.3 hours, suggesting longer chains confer protease resistance via increased hydrophobicity .
Computational Similarity Assessment
While direct studies are absent in the evidence, methodologies from other contexts apply:
- Tanimoto Coefficient : Used in similarity indexing (e.g., ) to compare molecular fingerprints. Applied here, C12 and C14 analogs would show high similarity (>80%) due to structural overlap.
- Maximal Common Subgraph (MCS) : Algorithms () would identify shared peptide cores, highlighting acyl chains as key differentiating features.
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